N-(2-Propynyl)-2-methyl-4-nitroaniline

Description

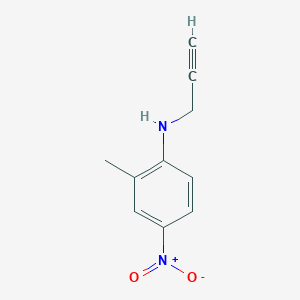

N-(2-Propynyl)-2-methyl-4-nitroaniline is an aromatic amine derivative with a methyl group at the 2-position, a nitro group at the 4-position, and a propargyl (2-propynyl) group attached to the nitrogen atom. This compound belongs to the nitroaniline family, which is widely studied for applications in dyes, pharmaceuticals, and materials science. The propargyl group introduces unique reactivity, particularly in click chemistry and polymer synthesis, distinguishing it from simpler nitroaniline derivatives.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-methyl-4-nitro-N-prop-2-ynylaniline |

InChI |

InChI=1S/C10H10N2O2/c1-3-6-11-10-5-4-9(12(13)14)7-8(10)2/h1,4-5,7,11H,6H2,2H3 |

InChI Key |

ZPKLTILHQJEADZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(2-Propynyl)-2-methyl-4-nitroaniline, differing primarily in the substituent attached to the aniline nitrogen:

2-Methyl-4-nitroaniline (MNA)

- Structure : Parent compound lacking the propargyl group.

- Properties: Molecular Weight: 152.15 g/mol. Solubility: Highly soluble in ethanol and polar solvents. Applications: Used in dye synthesis (e.g., azoic dyes) and as a precursor for nonlinear optical materials (e.g., MNA crystals for second-harmonic generation).

- Comparison : The absence of the propargyl group limits MNA’s utility in click chemistry, but its simplicity enhances crystallinity and optical properties.

N-(2-Hydroxyethyl)-2-nitro-p-toluidine

- Structure : Features a hydroxyethyl group instead of propargyl.

- Properties: Molecular Weight: 226.23 g/mol. Solubility: High solubility in water and ethanol due to the hydrophilic hydroxyethyl group. Applications: Intermediate in pharmaceutical synthesis and dye manufacturing.

- Comparison : The hydroxyethyl group increases hydrophilicity, making this compound less suitable for hydrophobic polymer matrices but ideal for aqueous-phase reactions.

N-(Diphenylmethylene)-4-nitroaniline

- Structure : Contains a bulky diphenylmethylene group.

- Properties :

- Comparison : The bulky substituent reduces reactivity toward electrophilic substitution but enhances stability in acidic conditions.

Physicochemical Properties

The propargyl group in this compound significantly alters its properties compared to analogues:

Preparation Methods

Acetylation-Nitration-Hydrolysis Sequence

This three-step process, exemplified in multiple patents, begins with o-toluidine (2-methylaniline) as the starting material:

-

Acetylation : Protection of the amine group via reaction with acetic anhydride in glacial acetic acid at elevated temperatures (100–140°C) forms N-acetyl-o-toluidine. Optimal conditions from Wang et al. (2020) specify a 4.2-hour reaction at 140°C, achieving near-quantitative acetylation.

-

Nitration : Direct nitration using concentrated nitric acid introduces a nitro group at the para position. Patent CN101774929A details nitration at 30°C for 5 hours, yielding a regioselective nitro product.

-

Hydrolysis : Acidic or basic hydrolysis removes the acetyl protecting group. Concentrated hydrochloric acid (35%) at 90°C for 3 hours is reported to restore the free amine, with subsequent pH adjustment (pH 1.5–7) precipitating 2-methyl-4-nitroaniline.

Table 1: Reaction Conditions for 2-Methyl-4-Nitroaniline Synthesis

Propargylation of 2-Methyl-4-Nitroaniline

| Parameter | Optimal Range | Notes |

|---|---|---|

| Solvent | DMF, THF | Enhances nucleophilicity of amine |

| Base | K₂CO₃ (2 eq) | Mild, prevents over-alkylation |

| Temperature | 60°C | Balances reaction rate and side reactions |

| Reaction Time | 12–24 h | Monitored by TLC/HPLC |

| Workup | Aqueous extraction, recrystallization | Ethanol/water (80:20) for purity |

Alternative Synthetic Strategies

Protecting Group Approaches

Patent CN114213261A demonstrates the use of benzenesulfonyl protecting groups during nitration of methoxyanilines. Adapting this strategy:

-

Protection : React 2-methylaniline with benzenesulfonyl chloride to form N-benzenesulfonyl-2-methylaniline.

-

Nitration : Perform regioselective nitration using Cu(NO₃)₂ in 1,2-dichloroethane at 100°C.

-

Deprotection and Alkylation : Remove the sulfonyl group via acidic hydrolysis, followed by propargylation as above.

This route may improve nitration regioselectivity but adds synthetic steps, potentially reducing overall yield.

One-Pot Nitro-Propargylation

A speculative yet efficient method could involve simultaneous nitration and propargylation:

-

Nitration of N-Propargyl-o-toluidine : Protect o-toluidine with a propargyl group before nitration. However, the nitro group’s strong electron-withdrawing effects may destabilize the propargyl moiety, necessitating low-temperature nitration (-10°C).

Analytical and Optimization Considerations

Purity and Yield Challenges

-

Byproducts : Over-alkylation (di-propargyl derivatives) and oxidative side reactions (e.g., alkyne polymerization) require careful stoichiometric control.

-

Recrystallization Solvents : Aqueous ethanol (80% v/v) effectively removes unreacted starting materials, as evidenced in 2-methyl-4-nitroaniline purification.

Spectroscopic Validation

-

¹H NMR : Key signals include the aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.3–2.6 ppm), and propargyl CH₂ (δ 3.8–4.2 ppm).

-

IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) confirms propargyl incorporation.

Q & A

Q. What are the key considerations for synthesizing N-(2-Propynyl)-2-methyl-4-nitroaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves nucleophilic substitution or coupling reactions, where 2-methyl-4-nitroaniline (MNA) is functionalized with a propynyl group. Key steps include:

- Catalyst Selection : Use cesium carbonate (Cs₂CO₃) as a base to deprotonate the aniline nitrogen, enabling substitution with propargyl bromide .

- Solvent Choice : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Monitor purity via TLC and confirm with HRMS .

- Yield Optimization : Maintain stoichiometric ratios (e.g., 1:1 MNA to propargyl bromide) and inert atmosphere (N₂) to prevent side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., propynyl proton signals at δ 2.1–2.3 ppm and nitro group deshielding effects) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 219.0648 for C₁₀H₉N₂O₂) and fragmentation pathways .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state optical properties .

Advanced Research Questions

Q. How does the crystal field influence the molecular dipole moment of N-substituted nitroanilines?

- Methodological Answer : The dipole moment in crystals is enhanced compared to isolated molecules due to intermolecular interactions (e.g., hydrogen bonding). To quantify this:

- Charge Density Analysis : Use X-ray diffraction data refined with multipole models to map electron density distributions. Aspherical pseudoatoms improve accuracy in noncentrosymmetric crystals .

- Ab Initio Calculations : Apply Hartree-Fock methods with an external electric field (simulating the crystal environment) to compare in-crystal vs. gas-phase dipole moments. For MNA derivatives, dipole enhancements of 20–30% are typical .

Q. What computational strategies are effective for predicting nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G*) is standard:

- Geometry Optimization : Minimize energy to obtain ground-state molecular structure.

- Hyperpolarizability Calculation : Compute first static hyperpolarizability (β) using finite-field methods. For MNA derivatives, β values range 10–50 × 10 esu, indicating strong NLO activity .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, which can alter β by 15–20% .

Q. What methodologies are used to assess hepatotoxicity in nitroaniline derivatives?

- Methodological Answer :

- In Vivo Studies : Administer oral doses (e.g., 50–200 mg/kg) to rodent models. Monitor liver enzymes (ALT, AST) and histopathology for necrosis or inflammation .

- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to predict toxicity based on nitro group reduction potential and metabolite reactivity .

Q. How can electrospinning parameters be tuned to fabricate this compound-polymer composites for optical applications?

- Methodological Answer : Optimize parameters for aligned nanofiber production:

Post-spinning, anneal fibers at 80–100°C to stabilize crystallinity for enhanced NLO response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.